5-Bromo-2-methoxy-6-methylpyrimidin-4-amine
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Overview
Description
5-Bromo-2-methoxy-6-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H8BrN3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-6-methylpyrimidin-4-amine typically involves the bromination of 2-methoxy-6-methylpyrimidin-4-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-6-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
5-Bromo-2-methoxy-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Industrial Chemistry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-6-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyrimidine: Similar in structure but lacks the methyl group at position 6.
2-Methoxy-6-methylpyrimidin-4-amine: Similar but lacks the bromine atom at position 5.
5-Bromo-4-methoxy-6-methylpyrimidin-2-amine: Similar but has the methoxy group at position 4 and the amine group at position 2.
Uniqueness
5-Bromo-2-methoxy-6-methylpyrimidin-4-amine is unique due to the presence of both the bromine atom and the methoxy group, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C6H8BrN3O |
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Molecular Weight |
218.05 g/mol |
IUPAC Name |
5-bromo-2-methoxy-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8BrN3O/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3,(H2,8,9,10) |
InChI Key |
ZVLRJBQVYNKKTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)N)Br |
Origin of Product |
United States |
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